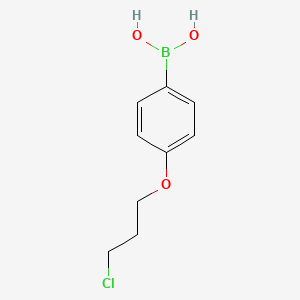
(4-(3-氯丙氧基)苯基)硼酸
描述
Molecular Structure Analysis
CPPB has a molecular formula of C9H12BClO3. The structure of boronic acids can exist as a monomer, dimer (anhydride), or cyclic trimer, depending on the substitution pattern .Chemical Reactions Analysis
Boronic acids, including CPPB, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They are known for their propensity to coordinate alcohols, diols, amino alcohols, etc .科学研究应用
Sensing Applications
(4-(3-Chloropropoxy)phenyl)boronic acid: is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays or heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The compound’s key interaction with diols also extends to biological labelling and protein manipulation. It can be used for modifying proteins, which is essential for understanding protein functions and interactions in biological systems .
Separation Technologies
Boronic acids are employed in separation technologies due to their selective binding properties. This makes them suitable for the separation of complex mixtures in analytical chemistry, particularly for substances containing diols .
Development of Therapeutics
The boronic acid moiety is known for its role in the development of therapeutics. Phenyl boronic acids, for instance, are used as inhibitors of serine protease and kinase enzymes, which are implicated in the growth and progression of tumor cells .
Boron Neutron Capture Therapy (BNCT)
Boron compounds, including phenyl boronic acids, are used in BNCT for tumors. This therapy involves the capture of thermal neutrons by boron-10, which leads to the production of high-energy alpha particles that can destroy cancer cells .
Material Science
In material science, boronic acids are incorporated into polymers for the controlled release of substances like insulin. They are also used as building materials for microparticles in analytical methods .
未来方向
Boronic acids, including CPPB, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
作用机制
Target of Action
The primary target of (4-(3-Chloropropoxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction is a key process in the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s known that boronic acids and their esters, in general, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is a fundamental process in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of (4-(3-Chloropropoxy)phenyl)boronic acid is influenced by environmental factors such as the presence of water. As mentioned, boronic acids and their esters are only marginally stable in water . Therefore, the compound’s action, efficacy, and stability could be affected by the aqueous environment .
属性
IUPAC Name |
[4-(3-chloropropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPYXWNDHGBFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Chloropropoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)




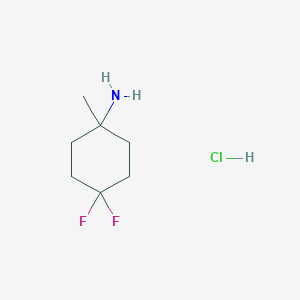
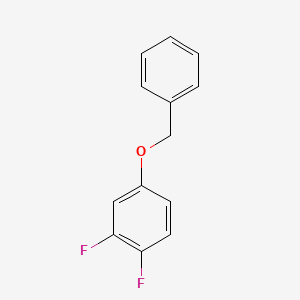
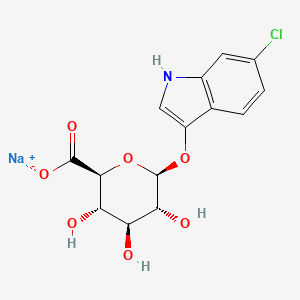
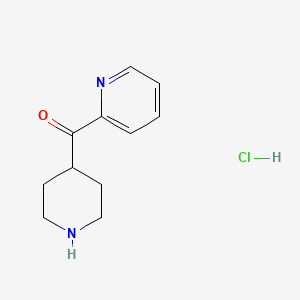

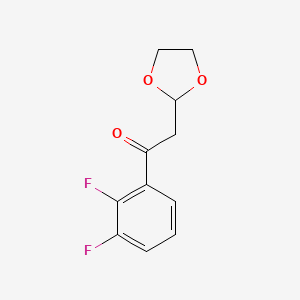
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)

